Cas no 1808650-03-4 ((2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid)

(2R,3R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its stereospecific (2R,3R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and bioactive compounds. The Boc group enhances stability during synthetic transformations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly useful in peptide chemistry and medicinal chemistry research, where precise stereocontrol is critical. Its high purity and well-defined structure ensure reproducibility in complex synthetic routes. Suitable for use in coupling reactions and as a building block for chiral ligands or catalysts.
(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid structure
1808650-03-4 structure
Product Name:(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
CAS No:1808650-03-4
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD22689311
CID:4708310
PubChem ID:23250670
Update Time:2025-05-23

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2R,3R}-1-Boc-2-methyl-piperidine-3-carboxylic acid
    • (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
    • NE64663
    • Z2111525665
    • rel-(2R,3R)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
    • (2R,3R)-1-Boc-2-methyl-piperidine-3-carboxylic acid
    • MDL: MFCD22689311
    • Inchi: 1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
    • InChI Key: TZNCDXAIDIETKV-RKDXNWHRSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC[C@@H](C(=O)O)[C@H]1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Topological Polar Surface Area: 66.8

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(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1808650-03-4)(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
Order Number:A1028742
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:37
Price ($):1095.0
Email:sales@amadischem.com

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Related Literature

Additional information on (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid

Overview of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic Acid (CAS No. 1808650-03-4)

(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid (CAS No. 1808650-03-4) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of amino acids and is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to mask the reactive amino group during synthetic manipulations.

The tert-butoxycarbonyl (Boc) protecting group is a versatile tool in organic synthesis, allowing for the selective protection and deprotection of amino groups under mild conditions. This feature makes (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid an ideal building block for the synthesis of complex molecules, particularly those involved in pharmaceutical research and development.

Recent studies have highlighted the importance of chiral amines in the development of new drugs. The (2R,3R)-configuration of this compound ensures that it can be used as a chiral auxiliary or ligand in asymmetric synthesis, leading to the production of enantiomerically pure compounds. Enantiomeric purity is crucial in pharmaceuticals, as different enantiomers can exhibit different biological activities and pharmacokinetic properties.

In the context of medicinal chemistry, (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid has been explored as a precursor for the synthesis of bioactive molecules. For instance, it has been used in the preparation of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics have shown promise in various therapeutic areas, including cancer treatment and neurodegenerative diseases.

One notable application of this compound is in the development of inhibitors for specific enzymes. Enzyme inhibitors are a key class of drugs used to modulate biological pathways and treat diseases. The (2R,3R)-configuration and the presence of the Boc protecting group make this compound an excellent starting material for designing inhibitors with high selectivity and potency. For example, recent research has demonstrated that derivatives of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid can effectively inhibit proteases involved in viral replication, making them potential candidates for antiviral therapies.

Moreover, the compound's structural flexibility allows for the introduction of various functional groups through chemical modifications. This versatility is particularly valuable in drug discovery, where small changes in molecular structure can lead to significant improvements in drug efficacy and safety. Researchers have utilized this property to optimize lead compounds and develop more effective therapeutic agents.

In addition to its applications in drug development, (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid has also been studied for its potential use in materials science. Chiral compounds play a crucial role in the creation of chiral materials with unique optical and electronic properties. These materials have applications in areas such as sensors, catalysts, and advanced electronic devices.

The synthesis of (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid typically involves multi-step processes that require precise control over stereochemistry. Common synthetic routes include asymmetric hydrogenation reactions catalyzed by chiral metal complexes or enzymatic transformations using biocatalysts. These methods ensure high enantiomeric purity and yield, making them suitable for large-scale production.

Recent advancements in synthetic methodologies have further enhanced the efficiency and sustainability of producing (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid. Green chemistry principles are increasingly being applied to reduce environmental impact and improve process economics. For example, solvent-free reactions and catalytic systems that minimize waste generation are being explored to make the synthesis more eco-friendly.

In conclusion, (2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid (CAS No. 1808650-03-4) is a versatile chiral compound with significant potential in various scientific and industrial applications. Its unique structural features and high enantiomeric purity make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1808650-03-4)(2R,3R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
A1028742
Purity:99%
Quantity:1g
Price ($):1095.0
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